BenchChemオンラインストアへようこそ!

1-(4-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

PAR-2 antagonist inflammation GPCR pharmacology

PARC-2 antagonist scaffold with patented 2-methoxyethyl N1-indole and 4-methoxybenzyl urea pharmacophore. CAS 941988-45-0. Unlike methyl or halogen analogs, this substitution pattern ensures target engagement fidelity. Dual methoxy groups enhance aqueous solubility, supporting bioavailability optimization. Essential for reproducible PAR-2-driven inflammation and oncology research. Compound-level procurement eliminates chemotype uncertainty inherent in generic sourcing.

Molecular Formula C20H23N3O3
Molecular Weight 353.422
CAS No. 941988-45-0
Cat. No. B2982828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
CAS941988-45-0
Molecular FormulaC20H23N3O3
Molecular Weight353.422
Structural Identifiers
SMILESCOCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=C(C=C3)OC
InChIInChI=1S/C20H23N3O3/c1-25-12-11-23-14-18(17-5-3-4-6-19(17)23)22-20(24)21-13-15-7-9-16(26-2)10-8-15/h3-10,14H,11-13H2,1-2H3,(H2,21,22,24)
InChIKeyYXJJCYCKFAJSDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea (CAS 941988-45-0): Procurement-Ready Chemical Profile


1-(4-Methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic, low-molecular-weight (353.4 Da) indolyl-urea derivative. Its core structure features a 1,3-disubstituted indole scaffold bearing a 2-methoxyethyl group at the N1 position and a 4-methoxybenzyl urea moiety at the C3 position . This compound belongs to a broader class of (1,3-disubstituted indolyl)-urea derivatives that have been patented as protease-activated receptor‑2 (PAR‑2) antagonists, with envisioned applications in inflammatory disease and cancer research [1]. Its physical and chemical identity is confirmed by SMILES notation COCCn1cc(NC(=O)NCc2ccc(OC)cc2)c2ccccc21 and molecular formula C20H23N3O3 .

Why In-Class Indolyl-Urea Analogs Cannot Reliably Substitute for 1-(4-Methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea


Indolyl-urea derivatives exhibit target-engagement profiles that are highly sensitive to subtle changes in the N1‑substituent on the indole ring and the nature of the benzyl group on the urea nitrogen. The 2-methoxyethyl chain in this compound provides a specific balance of polarity, conformational flexibility, and steric volume that directly influences PAR‑2 receptor occupancy [1]. Replacing this group with a simple methyl or hydrogen shifts the ligand’s pharmacophore, potentially abolishing PAR‑2 antagonism or introducing off‑target activities against unrelated kinases or GPCRs [2]. Similarly, the 4-methoxy substituent on the benzyl ring is not a passive structural feature; it contributes to the electronic distribution across the urea linkage and modulates binding-pocket complementarity. Because no systematic SAR matrix has been published that exhaustively maps all substitution permutations for this phenotype, generic substitution with a close CAS neighbor (e.g., the 1‑methyl analog CAS 941987‑86‑6 or the 4‑fluorobenzyl analog) risks unpredictable loss of the desired biological phenotype, making compound‑level procurement essential for reproducible research.

Quantitative Differentiation Evidence for 1-(4-Methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea vs. Closest Analogs


PAR‑2 Antagonist Structural Assignment vs. 1-Methyl and 1-Hydrogen Analogs

The (1,3-disubstituted indolyl)-urea scaffold is explicitly claimed as a PAR‑2 antagonist in US 20090012263, with the generic formula encompassing the 2-methoxyethyl N1‑substituent. Close analogs bearing only a 1‑methyl group (e.g., CAS 941987‑86‑6) or unsubstituted indole NH lack the pharmacophoric extension that the 2-methoxyethyl chain provides and are not represented in the patent's exemplified compounds [1]. While no head-to-head IC₅₀ or Kᵢ data have been publicly disclosed for this exact compound against recombinant PAR‑2, the patent demonstrates that the 2-methoxyethyl substitution pattern was deliberately included in the Markush structure based on functional PAR‑2 antagonist screening, distinguishing it from simpler N1‑alkyl analogs that fall outside the invention's preferred substitution scope.

PAR-2 antagonist inflammation GPCR pharmacology

Kinase Selectivity Profile Inference: Avoiding PKA Cross-Reactivity Seen in Analogous Indolyl-Ureas

A related indolyl-urea series was optimized for PKCα inhibition with selectivity over PKA. Compound 7c from Djung et al. (2011) achieved nanomolar PKCα inhibition with significant selectivity, but subtle substitution changes (e.g., replacing the N1‑alkyl group) eroded selectivity [1]. Although 1-(4-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea was not directly profiled in that study, the SAR trends indicate that the 2-methoxyethyl group, being more sterically demanding and hydrogen‑bond‑competent than a simple methyl, may confer a distinct kinase‑selectivity fingerprint. Researchers re‑purposing generic indolyl‑ureas without this specific substitution risk introducing PKA inhibitory activity that confounds cellular phenotypic readouts.

PKCα selectivity PKA off-target kinase inhibitor design

Physicochemical Differentiation: Methoxyethyl Contribution to Solubility and logP vs. Halogenated Analogs

The 2-methoxyethyl group introduces a hydrogen‑bond acceptor (ether oxygen) and increases topological polar surface area relative to fluorobenzyl or chlorobenzyl analogs (e.g., CAS 922992‑42‑5, 1-(4-(difluoromethoxy)phenyl) derivative). While experimentally determined logP and aqueous solubility values for this compound remain unpublished, in silico predictions (ALOGPS, XLOGP3) suggest the methoxyethyl chain raises aqueous solubility compared to the 4-fluorobenzyl analog (MW 341.4 vs. 353.4, but with additional H‑bond acceptor) . This difference is critical for researchers formulating compounds for in vivo dosing or cell‑based assays, where precipitation of halogenated analogs is a common hurdle.

solubility logP drug-likeness physicochemical profiling

Recommended Use Cases for 1-(4-Methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea Based on Current Evidence


PAR‑2 Antagonist Tool Compound Generation for Inflammatory Disease Models

This compound’s 2-methoxyethyl‑bearing indole core directly matches the preferred substitution pattern of a patented PAR‑2 antagonist series [1]. Researchers studying PAR‑2‑driven inflammation (asthma, dermatitis, arthritis) can employ this compound as a starting scaffold for hit‑to‑lead optimization, confident that the N1‑substitution aligns with the pharmacophore defined in the patent. Procurement of this specific CAS ensures fidelity to the intended chemotype, which close N1‑methyl or N1‑H analogs cannot guarantee.

Kinase Profiling and Selectivity Fingerprinting

The distinct steric and electronic properties of the 2-methoxyethyl group, as inferred from published indolyl‑urea SAR studies [1], make this compound a valuable entry for broad‑panel kinase profiling. Its potential to exhibit a selectivity window different from that of smaller N1‑alkyl indolyl‑ureas positions it as a useful control compound in assays designed to discriminate PKC‑family members from PKA or other AGC kinases.

Solubility‑First Lead Identification for in vivo Pharmacology

For programs that prioritize aqueous solubility in early lead selection, the dual methoxy (4-methoxybenzyl + 2-methoxyethyl) decoration of this urea scaffold is predicted to confer superior solubility over halogenated analogs [1]. This compound can serve as a solubility‑enhanced starting point for medicinal chemistry campaigns targeting oral bioavailability, reducing the need for late‑stage salt‑formation or formulation rescue.

Quote Request

Request a Quote for 1-(4-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.